Sciadopitysin

概要

説明

Sciadopitysinは、イチョウの葉に多く含まれるビフラボン類の化合物です。 抗炎症作用、抗酸化作用、抗がん作用など、様々な薬理作用が知られています 。この化合物は、その治療の可能性から、科学研究において大きな注目を集めています。

2. 製法

This compoundは、様々な方法でイチョウの葉から抽出することができます。 最も一般的な抽出方法には、エタノールによる溶媒抽出、酵素を用いた抽出、超音波抽出、機械的抽出などがあります 。これらの方法は効率が異なり、酵素を用いた抽出と機械的抽出は、より短時間でより高い収率を示しています。

準備方法

Sciadopitysin can be extracted from Ginkgo biloba leaves using various methods. The most common extraction techniques include solvent-based extraction with ethanol, enzyme-assisted extraction, ultrasound-assisted extraction, and mechanical-assisted extraction . These methods vary in efficiency, with enzyme-assisted and mechanical-assisted extractions showing higher yields in shorter durations.

化学反応の分析

Sciadopitysinは、次のような様々な化学反応を起こします。

酸化: this compoundは酸化されて様々な酸化誘導体を生成することができます。

還元: 還元反応により、this compoundは還元型に変換することができます。

置換: this compoundは置換反応を起こし、官能基が他の基に置き換わる場合があります。

これらの反応に用いられる一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な触媒などがあります。 これらの反応で生成される主要な生成物は、使用される特定の条件と試薬によって異なります 。

4. 科学研究への応用

化学: this compoundは、ビフラボン類の化学とその他の分子との相互作用を研究するためのモデル化合物として用いられています。

生物学: 活性酸素種を介したシグナル伝達経路の調節に潜在的な可能性を示しており、酸化ストレスや関連する生物学的プロセスを研究するための候補となっています.

医学: This compoundは、特にグリオーマと肝細胞癌細胞に対して抗がん作用を示します また、アルツハイマー病に対する神経保護作用を示し、有毒物質による精巣の損傷を軽減します

産業: this compoundは、健康上の利点から、ハーブ薬やサプリメントの開発に用いられています。

科学的研究の応用

Osteoporosis Treatment

Pharmacological Mechanism:

Sciadopitysin has been shown to possess estrogenic effects, which are beneficial in preventing and treating osteoporosis. Research indicates that it significantly improves bone mineral density and related biochemical markers in rat models of osteoporosis induced by retinoic acid. This suggests a promising application in developing medications aimed at enhancing bone health and preventing osteoporosis-related fractures .

Case Study:

A patent documented the use of this compound in formulating medicines and food products aimed at preventing osteoporosis. The study demonstrated that this compound enhances femoral bone mineral density and calcium content, indicating its efficacy as a therapeutic agent against osteoporosis .

Neuroprotective Effects

Antioxidant Properties:

Recent studies have highlighted this compound's potential as an antioxidant therapy against advanced glycation end products (AGEs), which are implicated in neurodegenerative disorders. Specifically, this compound was found to protect neuronal cells from methylglyoxal-induced cytotoxicity by reducing oxidative stress markers and apoptosis levels in neuroblastoma cell lines .

Mechanism of Action:

The protective effects are attributed to this compound's ability to modulate intracellular signaling pathways, including the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), which is crucial for cellular defense against oxidative stress .

Cancer Therapeutics

Anticancer Activity:

this compound has shown promise in inhibiting cancer cell proliferation across various types of cancer, including glioblastoma and hepatocellular carcinoma. A network pharmacology study identified key targets such as HSP90 and AKT1 involved in glioblastoma pathogenesis, suggesting that this compound could be an effective therapeutic agent against this aggressive cancer type .

Experimental Evidence:

In vitro studies demonstrated that this compound treatment led to reduced viability of HepG2 hepatocellular carcinoma cells, indicating its anticancer potential through mechanisms involving apoptosis induction and oxidative stress modulation .

Anti-Inflammatory Effects

Mechanism of Action:

this compound has been observed to inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby reducing inflammation associated with various diseases, including neurodegenerative conditions . This anti-inflammatory action further supports its therapeutic potential.

Case Study:

In a study on paraquat-induced testicular toxicity in rats, this compound administration significantly decreased inflammatory markers and improved antioxidant enzyme activities compared to control groups. This suggests its role in mitigating oxidative stress and inflammation .

Summary Table of Applications

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Osteoporosis | Estrogenic effects | Improved bone mineral density in rat models |

| Neuroprotection | Antioxidant activity | Protection against methylglyoxal-induced damage |

| Cancer Therapy | Inhibition of cell proliferation | Reduced viability in HepG2 and glioblastoma cells |

| Anti-Inflammatory | Inhibition of pro-inflammatory cytokines | Decreased inflammation in animal models |

作用機序

Sciadopitysinの作用機序には、いくつかの分子標的と経路が関与しています。

HSP90とAKT1: This compoundは、グリオーマに対する薬理作用に関与するこれらのコアターゲットを調節します.

MAPK/STAT3/NF-κBシグナル伝達経路: 肝細胞癌細胞では、this compoundはこの経路を調節することで、ミトコンドリア依存性アポトーシスを誘導し、細胞周期を停止させます.

ROSを介したシグナル伝達経路: This compoundは、活性酸素種のレベルを調節することで作用し、アポトーシスと細胞遊走の抑制につながります.

6. 類似の化合物との比較

This compoundは、イチョウに含まれるビフラボン類の一群に属し、以下が含まれます。

- アメントフラボン

- ビロベチン

- ギンケチン

- イソギンケチン

これらの化合物と比較して、this compoundはイチョウの葉に多く含まれ、強力な薬理作用を持つことが特徴です 。これらのビフラボン類はそれぞれ異なる生物活性を示しますが、this compoundは、その包括的な治療の可能性が際立っています。

類似化合物との比較

Sciadopitysin is part of a group of biflavonoids found in Ginkgo biloba, which includes:

- Amentoflavone

- Bilobetin

- Ginkgetin

- Isoginkgetin

Compared to these compounds, this compound is unique due to its higher prevalence in Ginkgo biloba leaves and its potent pharmacological activities . Each of these biflavonoids has distinct biological activities, but this compound stands out for its comprehensive therapeutic potential.

生物活性

Sciadopitysin, a flavonoid derived from the Chinese yew (Sciadopitys verticillata), has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and protective effects against various forms of toxicity. This article synthesizes recent research findings, case studies, and data analyses related to the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and implications for health.

Overview of this compound

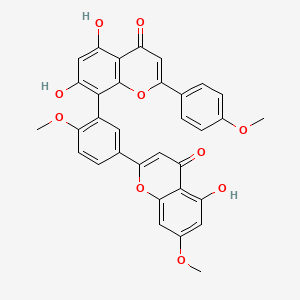

- Chemical Structure : this compound is a flavonoid characterized by its unique chemical structure that contributes to its bioactivity.

- Sources : Primarily extracted from Sciadopitys verticillata, it is known for its antioxidant properties and potential therapeutic applications.

Research has identified several mechanisms through which this compound exerts its biological effects:

- Antioxidant Activity : this compound has been shown to enhance antioxidant enzyme activities (e.g., catalase (CAT), glutathione peroxidase (GPx), superoxide dismutase (SOD)) while reducing reactive oxygen species (ROS) levels in various models of oxidative stress .

- Anti-apoptotic Effects : In studies involving paraquat-induced testicular toxicity, this compound was found to modulate the expression of apoptosis-related proteins such as Bcl-2 and Bax, suggesting a protective role against cell death .

- Caspase Activation : Molecular docking studies indicated that this compound interacts with caspase-3, promoting its activation and potentially enhancing apoptotic pathways in cancer cells .

Anti-Cancer Properties

Recent studies have highlighted this compound's potential as an anti-cancer agent:

- Glioblastoma Multiforme (GBM) : A network pharmacology study identified 64 targets associated with GBM that this compound may influence. Key targets included HSP90 and AKT1, both crucial in cancer cell survival and proliferation .

- Breast Cancer : In vitro assays demonstrated that this compound significantly inhibited the proliferation of breast cancer cell lines (MCF-7, MDA-MB-231, MDA-MB-468) and increased caspase-3 activity, indicating pro-apoptotic effects .

Protective Effects Against Toxicity

This compound has also been evaluated for its protective effects against various toxic agents:

- Testicular Toxicity : In animal models, this compound mitigated testicular damage induced by paraquat by restoring antioxidant enzyme levels and reducing oxidative stress markers .

- Myocardial Infarction : Another study reported that this compound provided protective effects against isoproterenol-induced myocardial infarction, further supporting its cardioprotective properties .

Table 1: Effects of this compound on Antioxidant Enzymes

| Treatment Group | CAT Activity | GPx Activity | SOD Activity | ROS Levels | MDA Levels |

|---|---|---|---|---|---|

| Control | High | High | High | Low | Low |

| Paraquat | Low | Low | Low | High | High |

| Paraquat + SPS | Moderate | Moderate | Moderate | Reduced | Reduced |

| SPS Only | High | High | High | Low | Low |

Note: Values are indicative based on statistical significance (P < 0.05) from comparative studies.

Case Studies

Several case studies have documented the therapeutic applications and safety profiles of this compound:

- Case Study on Nephrotoxicity : A review highlighted instances where this compound was associated with acute renal failure, emphasizing the need for careful consideration of dosage in clinical applications .

- Clinical Applications in Cancer Care : A comprehensive analysis of patient outcomes following treatment with herbal formulations containing this compound showed promising results in improving quality of life and reducing tumor sizes in specific cancer types .

特性

IUPAC Name |

5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H24O10/c1-39-18-7-4-16(5-8-18)27-15-25(38)32-23(36)13-22(35)30(33(32)43-27)20-10-17(6-9-26(20)41-3)28-14-24(37)31-21(34)11-19(40-2)12-29(31)42-28/h4-15,34-36H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXRBCHEOFVYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200096 | |

| Record name | Sciadopitysin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-34-6 | |

| Record name | Sciadopitysin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sciadopitysin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sciadopitysin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sciadopitysin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCIADOPITYSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL44VY201L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。